1-(2-Methoxyphenyl)propan-1-one

Description

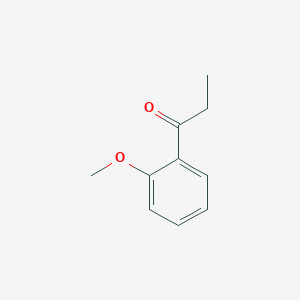

1-(2-Methoxyphenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one backbone attached to a 2-methoxyphenyl group. This compound is structurally significant due to the electron-donating methoxy group at the ortho position of the benzene ring, which influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAJWPFHMHVEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970948 | |

| Record name | 1-(2-Methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5561-92-2 | |

| Record name | 5561-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that this compound serves as an intermediate in the synthesis ofUrapidil , an antihypertensive drug. Urapidil acts as an α-blocker and can cross the blood-brain barrier to activate the 5HT-1A receptor.

Mode of Action

In the synthesis of urapidil, it undergoes an addition reaction with oxetane catalyzed by yb(otf)3 in acetonitrile to form a key intermediate.

Biochemical Pathways

It’s known that urapidil, for which this compound is an intermediate, affects the biochemical pathways related to blood pressure regulation.

Result of Action

It’s known that urapidil, for which this compound is an intermediate, has central antihypertensive activity and can prevent reflex tachycardia in patients.

Action Environment

It’s known that this compound can engage in electrophilic aromatic substitution reactions, which could potentially be influenced by environmental factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

It is known that this compound can engage in electrophilic aromatic substitution reactions. These reactions involve substituting a hydrogen atom in the ring with an electron-deficient species such as a carbocation. This unique reactivity allows 1-(2-Methoxyphenyl)propan-1-one to be employed in the synthesis of diverse compounds.

Molecular Mechanism

It is known that this compound can engage in electrophilic aromatic substitution reactions. These reactions involve substituting a hydrogen atom in the ring with an electron-deficient species such as a carbocation. This unique reactivity allows this compound to be employed in the synthesis of diverse compounds.

Biological Activity

1-(2-Methoxyphenyl)propan-1-one, also known as 2-methoxy-1-(1-methylethyl)benzene-1-one, is an organic compound with a molecular formula of C10H12O2. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. The following sections will detail its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a methoxy group attached to a phenyl ring, which is crucial for its biological activities.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The mechanism appears to involve the inhibition of specific signaling pathways associated with inflammation, such as NF-kB activation .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In a comparative study, this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL . This suggests its potential utility as a lead compound in the development of new antimicrobial agents.

Anticancer Potential

The anticancer effects of this compound have been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. In particular, the compound demonstrated cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating significant potency .

Case Studies

Case Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth and biofilm formation, highlighting its potential as an alternative treatment for infections caused by resistant strains .

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Methoxyphenylpropanones

The position of the methoxy group on the phenyl ring significantly alters physicochemical and biological properties:

- Regioisomers like 2-methoxymethcathinone (2-MeOMC) and 4-methoxymethcathinone (Methedrone) demonstrate distinct mass spectrometry profiles. For example, 2-MeOMC shows diagnostic ions at m/z 58.0651 (C3H8N+) and 146.0600 (C9H8NO+) at 40 eV, while Methedrone’s fragmentation patterns differ due to para-substitution .

Halogenated Derivatives

Substitution with halogens (F, Cl, Br) at the phenyl ring modifies reactivity and stability:

- 1-(3-Chlorophenyl)propan-1-one and 1-(4-Bromophenyl)propan-1-one :

- These derivatives show moderate to good yields (60–73%) in C–O coupling reactions with N-hydroxyphthalimide (NHPI), outperforming thiophene-containing analogs (e.g., 1-(5-methylthiophen-2-yl)propan-1-one, 53% yield) .

- The electron-withdrawing nature of halogens may reduce electron density at the carbonyl group, affecting nucleophilic attack kinetics.

Hydroxyphenyl and Mixed-Substituent Analogs

- 1-(2-Hydroxyphenyl)propan-1-one :

- 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one :

Complex Hybrids and Pharmacologically Relevant Derivatives

- 1-(4-(2-Methoxyphenyl)piperazine)propan-1-one derivatives: Compounds like HBK14–HBK19 incorporate piperazine and phenoxyethoxyethyl moieties, enhancing binding affinity to CNS targets. These hybrids are synthesized for serotonin receptor modulation .

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one :

Physical Properties

- Melting Points and Solubility :

- 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one (128.5°C) has a higher melting point than 1-(4-methoxy-2-methylphenyl)propan-1-one, likely due to stronger hydrogen bonding .

- Methoxy groups generally enhance lipophilicity, as seen in the density of 1-(4-methoxy-2-methylphenyl)propan-1-one (1.06 g/cm³) compared to hydroxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.